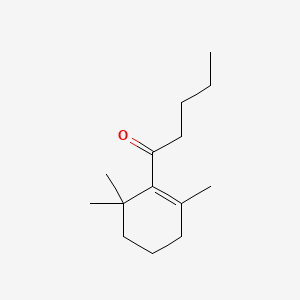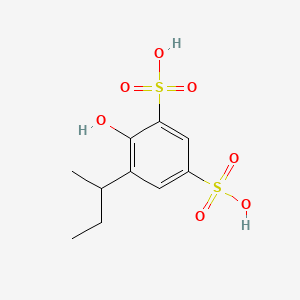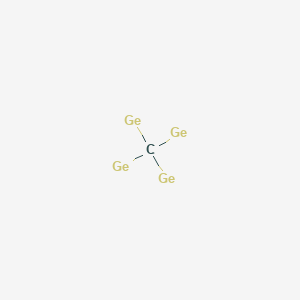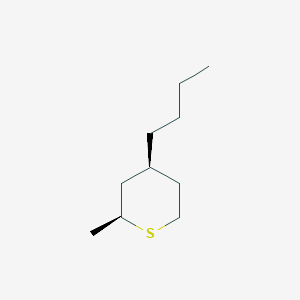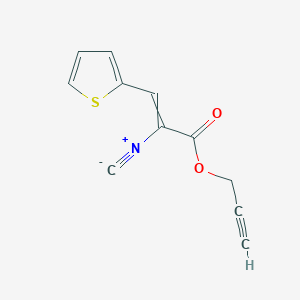
Prop-2-yn-1-yl 2-isocyano-3-(thiophen-2-yl)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prop-2-yn-1-yl 2-isocyano-3-(thiophen-2-yl)prop-2-enoate is a complex organic compound featuring a unique combination of functional groups, including an alkyne, isocyanate, and thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-yn-1-yl 2-isocyano-3-(thiophen-2-yl)prop-2-enoate typically involves multi-step organic reactions. One common method includes the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate . The reaction conditions often involve the use of solvents like acetonitrile and catalysts such as copper chloride, with the reaction mixture being heated to around 65°C .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the production.
Analyse Des Réactions Chimiques
Types of Reactions
Prop-2-yn-1-yl 2-isocyano-3-(thiophen-2-yl)prop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under mild conditions using visible light and molecular oxygen.
Substitution: It can participate in substitution reactions, particularly at the isocyanate and alkyne functional groups.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Copper chloride: Used as a catalyst in cyclocondensation reactions.
Phenyl isothiocyanate: Reacts with the compound to form benzimidazole derivatives.
Major Products
The major products formed from these reactions include various heterocyclic compounds, such as benzimidazole derivatives, which have significant biological activity .
Applications De Recherche Scientifique
Prop-2-yn-1-yl 2-isocyano-3-(thiophen-2-yl)prop-2-enoate has several scientific research applications:
Mécanisme D'action
The mechanism of action of Prop-2-yn-1-yl 2-isocyano-3-(thiophen-2-yl)prop-2-enoate involves its ability to act as a photosensitizer. It generates singlet oxygen and superoxide radicals through energy transfer and single electron transfer pathways, which play crucial roles in its chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(prop-2-yn-1-yl)pyridin-2-amines: Used in the synthesis of imidazo[1,2-a]pyridines.
N-(penta-2,4-diyn-1-yl)-o-phenylenediamines: Used in the synthesis of thiazolo[3,2-a]benzimidazoles.
Uniqueness
Prop-2-yn-1-yl 2-isocyano-3-(thiophen-2-yl)prop-2-enoate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and form diverse products with significant biological activities .
Propriétés
Numéro CAS |
76203-16-2 |
|---|---|
Formule moléculaire |
C11H7NO2S |
Poids moléculaire |
217.25 g/mol |
Nom IUPAC |
prop-2-ynyl 2-isocyano-3-thiophen-2-ylprop-2-enoate |
InChI |
InChI=1S/C11H7NO2S/c1-3-6-14-11(13)10(12-2)8-9-5-4-7-15-9/h1,4-5,7-8H,6H2 |
Clé InChI |
AMNVUXVQFGIBOX-UHFFFAOYSA-N |
SMILES canonique |
C#CCOC(=O)C(=CC1=CC=CS1)[N+]#[C-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


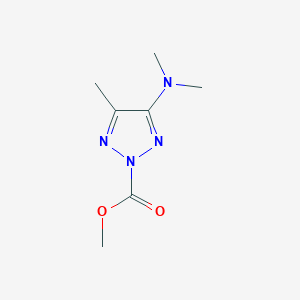
![1,2,3,4,5-Pentafluoro-6-[2-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B14447502.png)
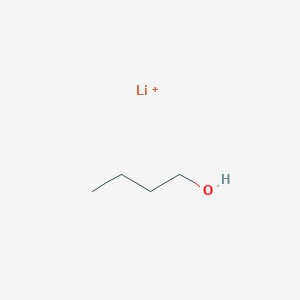
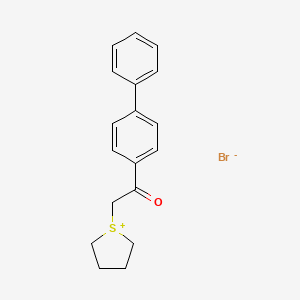

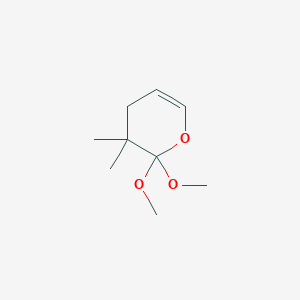

![N-(3-{3-[(Dimethylamino)methyl]phenoxy}propyl)acetamide](/img/structure/B14447529.png)
![7,8-Dihydro-3-methylpyrrolo[1,2-a]pyrimidin-2(6H)-one](/img/structure/B14447537.png)

